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Compound of Interest

Compound Name: Azeloprazole

Cat. No.: B1666255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Azeloprazole, a novel proton pump inhibitor (PPI), represents a significant advancement in the

management of acid-related gastrointestinal disorders. This technical guide provides a

comprehensive overview of Azeloprazole's chemical architecture and a detailed exploration of

its synthetic pathway. By elucidating the core chemical principles and experimental

methodologies, this document aims to serve as a valuable resource for researchers and

professionals engaged in the field of medicinal chemistry and drug development.

Chemical Structure of Azeloprazole
Azeloprazole is a chiral benzimidazole derivative. Its chemical structure is characterized by a

sulfinyl group linking a substituted pyridine ring and a benzimidazole moiety. The precise

stereochemistry at the sulfur atom is crucial for its pharmacological activity.

Systematic IUPAC Name: (R)-2-(((4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-

dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole[1]

Chemical Formula: C₂₂H₂₇N₃O₄S[1]

Molecular Weight: 429.54 g/mol [1]

CAS Number: 955095-45-1[1]
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Property Value

Molecular Formula C₂₂H₂₇N₃O₄S[1]

Molecular Weight 429.54 g/mol

CAS Number 955095-45-1

IUPAC Name

(R)-2-(((4-((2,2-Dimethyl-1,3-dioxan-5-

yl)methoxy)-3,5-dimethylpyridin-2-

yl)methyl)sulfinyl)-1H-benzimidazole

SMILES
CC1=CN=C(C(=C1OCC2COC(OC2)

(C)C)C)CS(=O)C3=NC4=CC=CC=C4N3

InChI

InChI=1S/C22H27N3O4S/c1-14-9-23-19(13-

30(26)21-24-17-7-5-6-8-18(17)25-

21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-

16/h5-9,16H,10-13H2,1-4H3,

(H,24,25)/t30-/m1/s1

Mechanism of Action: Proton Pump Inhibition
Azeloprazole, like other PPIs, exerts its acid-suppressing effects by irreversibly inhibiting the

H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. This enzyme is the final common

pathway for gastric acid secretion.

The mechanism involves the following key steps:

Prodrug Activation: Azeloprazole is a prodrug that requires an acidic environment for

activation.

Accumulation: As a weak base, Azeloprazole selectively accumulates in the acidic canaliculi

of parietal cells.

Conversion to Active Form: In the acidic environment, Azeloprazole is converted to a

reactive sulfenamide intermediate.
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Covalent Bonding: The activated form of the drug forms a covalent disulfide bond with

cysteine residues on the H⁺/K⁺-ATPase, thereby inactivating the pump.

Inhibition of Acid Secretion: The irreversible inhibition of the proton pump leads to a profound

and long-lasting reduction in gastric acid secretion.
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Mechanism of Azeloprazole's proton pump inhibition.

Synthesis Pathway of Azeloprazole
While a specific, detailed experimental protocol for the synthesis of Azeloprazole from a

primary literature source remains proprietary, a plausible and representative synthetic route can

be constructed based on the well-established synthesis of other benzimidazole-based proton

pump inhibitors, such as Omeprazole and Lansoprazole. The synthesis is a multi-step process

that involves the preparation of the substituted pyridine and benzimidazole moieties, followed

by their coupling and a final chiral oxidation step.

The key steps are:

Synthesis of the Pyridine Intermediate: Preparation of 2-chloromethyl-4-((2,2-dimethyl-1,3-

dioxan-5-yl)methoxy)-3,5-dimethylpyridine.

Synthesis of the Benzimidazole Intermediate: Preparation of 2-mercapto-1H-benzimidazole.

Thioether Formation: Condensation of the two intermediates to form the thioether precursor.
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Chiral Oxidation: Asymmetric oxidation of the thioether to the (R)-sulfoxide, yielding

Azeloprazole.

2-chloromethyl-4-((2,2-dimethyl-
1,3-dioxan-5-yl)methoxy)-

3,5-dimethylpyridine

Azeloprazole Thioether Precursor

2-mercapto-1H-benzimidazole
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((R)-sulfoxide)

 Chiral Oxidation 
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Proposed synthesis pathway for Azeloprazole.

Detailed Experimental Protocols (Proposed)
The following are proposed experimental protocols for the key synthetic steps, based on

analogous reactions reported in the synthesis of other proton pump inhibitors. These protocols

are for illustrative purposes and would require optimization for the specific synthesis of

Azeloprazole.

Step 1: Thioether Formation
Reaction: Condensation of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-

dimethylpyridine with 2-mercapto-1H-benzimidazole.

Procedure:

To a solution of 2-mercapto-1H-benzimidazole in a suitable solvent such as ethanol or

isopropanol, an equimolar amount of a base (e.g., sodium hydroxide or potassium

hydroxide) is added, and the mixture is stirred at room temperature to form the

corresponding salt.

A solution of 2-chloromethyl-4-((2,2-dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridine

in the same solvent is then added dropwise to the reaction mixture.
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The reaction mixture is heated to reflux (typically 60-80 °C) and stirred for several hours until

the reaction is complete, as monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled, and the solvent is removed under reduced

pressure.

The residue is partitioned between water and a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo to yield the crude thioether product.

The crude product can be purified by recrystallization or column chromatography.

Parameter Proposed Condition

Solvent Ethanol or Isopropanol

Base Sodium Hydroxide or Potassium Hydroxide

Temperature 60-80 °C (Reflux)

Reaction Time 2-6 hours

Work-up Liquid-liquid extraction

Purification Recrystallization or Column Chromatography

Step 2: Chiral Oxidation to Azeloprazole
Reaction: Asymmetric oxidation of the thioether precursor to the (R)-sulfoxide.

Procedure:

The thioether precursor is dissolved in a suitable organic solvent, such as toluene or

dichloromethane.

A chiral titanium complex is prepared in situ by reacting a titanium(IV) alkoxide (e.g.,

titanium(IV) isopropoxide) with a chiral ligand, such as a derivative of diethyl tartrate (e.g.,

(+)-diethyl L-tartrate for the (R)-sulfoxide).
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The solution of the thioether is cooled to a low temperature (e.g., -20 °C to 0 °C).

The pre-formed chiral titanium complex is added to the thioether solution.

An oxidizing agent, such as cumene hydroperoxide or tert-butyl hydroperoxide, is added

dropwise to the reaction mixture while maintaining the low temperature.

The reaction is stirred at this temperature for several hours to overnight, with progress

monitored by TLC or HPLC.

Upon completion, the reaction is quenched by the addition of water or a reducing agent

solution (e.g., sodium thiosulfate).

The mixture is filtered to remove the titanium salts, and the filtrate is subjected to a standard

work-up procedure involving extraction with an organic solvent.

The organic layer is washed, dried, and concentrated to give the crude Azeloprazole.

The final product is purified by chiral chromatography or recrystallization to obtain the

enantiomerically pure (R)-Azeloprazole.

Parameter Proposed Condition

Solvent Toluene or Dichloromethane

Chiral Catalyst Titanium(IV) isopropoxide / (+)-Diethyl L-tartrate

Oxidizing Agent
Cumene hydroperoxide or tert-Butyl

hydroperoxide

Temperature -20 °C to 0 °C

Reaction Time 12-24 hours

Work-up Quenching followed by extraction

Purification Chiral Chromatography or Recrystallization

Quantitative Data
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While specific yield data for the synthesis of Azeloprazole is not publicly available, the

synthesis of analogous proton pump inhibitors typically proceeds with moderate to good yields

for each step.

Step Expected Yield Range

Thioether Formation 70-90%

Chiral Oxidation 50-80% (with high enantiomeric excess)

Conclusion
Azeloprazole's intricate chemical structure, featuring a chiral sulfoxide, is central to its potent

and selective inhibition of the gastric proton pump. While the precise, industrial-scale synthesis

remains proprietary, a robust and plausible synthetic pathway can be delineated based on

established chemical principles for this class of compounds. This guide provides a foundational

understanding of Azeloprazole's chemistry, offering valuable insights for researchers

dedicated to the innovation of novel therapeutic agents for acid-related diseases. Further

research into optimizing the proposed synthetic steps and exploring alternative synthetic

strategies could lead to more efficient and cost-effective production of this important

pharmaceutical agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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